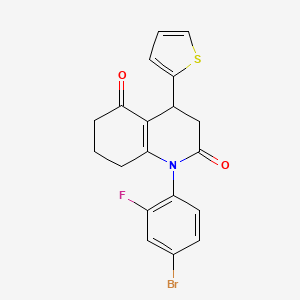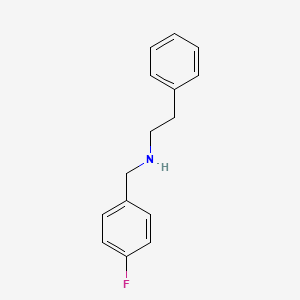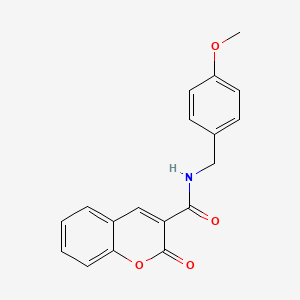
1-(4-bromo-2-fluorophenyl)-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl ring, a thiophene ring, and an octahydroquinoline core. The presence of these diverse functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
The synthesis of 1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between 4-bromo-2-fluoroaniline and thiophene-2-carboxylic acid, followed by cyclization with a suitable reagent, can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINOLINE-2,5-DIONE: This compound lacks the octahydroquinoline core, making it less stable and less reactive in certain chemical reactions.
1-(4-BROMO-2-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: The presence of different substituents on the phenyl or thiophene rings can significantly alter the compound’s reactivity and applications.
Properties
Molecular Formula |
C19H15BrFNO2S |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C19H15BrFNO2S/c20-11-6-7-14(13(21)9-11)22-15-3-1-4-16(23)19(15)12(10-18(22)24)17-5-2-8-25-17/h2,5-9,12H,1,3-4,10H2 |
InChI Key |
AEDFYJGBWKBISO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)Br)F)C4=CC=CS4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol](/img/structure/B11500380.png)
![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}-3-(1H-indol-2-yl)alanine](/img/structure/B11500383.png)
![3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11500390.png)
![11,12-dihydroxy-4,8-bis(4-methoxyphenyl)-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B11500402.png)
![N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11500403.png)
![N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-fluorobenzamide](/img/structure/B11500410.png)
![5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11500412.png)



![N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide](/img/structure/B11500435.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11500436.png)
![N,N'-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]](/img/structure/B11500443.png)
![2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11500451.png)
